

Application Notes and Protocols for (Z)-GW 5074

Stock Solution Preparation

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Compound of Interest

Compound Name: (Z)-GW 5074

Cat. No.: B1365466

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-GW 5074 is a potent and selective, cell-permeable inhibitor of c-Raf kinase, a critical component of the MAPK/ERK signaling pathway.^{[1][2]} It demonstrates an IC₅₀ value of 9 nM for c-Raf and exhibits high selectivity, with over 100-fold preference against other kinases such as CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, and VEGFR2.^[2] While it inhibits c-Raf activity in direct in vitro assays, its effects in cellular contexts can be more complex. For instance, in neuronal cells, GW 5074 has been observed to paradoxically cause c-Raf activation and stimulate the Raf-MEK-ERK pathway, yet it provides neuroprotection through a mechanism independent of MEK-ERK and Akt.^{[3][4]} This neuroprotective signaling is suggested to involve Ras and NF-κB.^{[3][5]}

These notes provide detailed protocols for the preparation of **(Z)-GW 5074** stock solutions for both in vitro and in vivo experimental applications, ensuring reproducibility and efficacy.

Quantitative Data Summary

Proper dissolution and storage are critical for maintaining the biological activity of **(Z)-GW 5074**. The following tables summarize its solubility and recommended storage conditions.

Table 1: Solubility of **(Z)-GW 5074**

Solvent	Maximum Concentration	Notes
DMSO	100-104 mg/mL (191.96-199.63 mM)	Use fresh, anhydrous DMSO. [1][6] Warming to 37-60°C and sonication can aid dissolution. [1][7]
Ethanol	~1 mM	Soluble to a much lower concentration compared to DMSO.[2]
Water	Insoluble	
Ethanol:PBS (1:7)	~0.1 mg/mL	Dissolve in ethanol first before adding PBS.[8]

Table 2: Recommended Storage Conditions

Format	Storage Temperature	Duration	Notes
Solid Powder	-20°C	2 to 3 years	Store desiccated.[2][6] [9]
Stock Solution in DMSO	-80°C	6 months to 1 year	Recommended for long-term storage.[1] [6]
-20°C	1 month	Suitable for short-term storage.[1][6][9]	

Note: To ensure product stability, it is crucial to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][6]

Experimental Protocols

3.1. Protocol for Preparing In Vitro Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution suitable for most cell-based assays.

Materials:

- **(Z)-GW 5074** powder (Molecular Weight: ~520.94 g/mol ; confirm with batch-specific data)
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated pipettes and sterile tips
- Vortex mixer
- Water bath or sonicator (optional)

Procedure:

- Pre-warming: Before opening, allow the vial of **(Z)-GW 5074** powder to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.
- Calculation: To prepare a 10 mM stock solution from 1 mg of powder (MW: 520.94), the required volume of DMSO is calculated as follows:
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})$
 - $\text{Volume (}\mu\text{L)} = (0.001 \text{ g} / (0.010 \text{ mol/L} * 520.94 \text{ g/mol})) * 1,000,000 \mu\text{L/L} \approx 192 \mu\text{L}$
- Reconstitution: Aseptically add the calculated volume of anhydrous DMSO to the vial containing the **(Z)-GW 5074** powder.
- Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly warm the solution at 37°C or sonicate for a few minutes to aid dissolution.^[7] Visually inspect the solution to ensure no particulates remain.
- Aliquoting: Dispense the stock solution into sterile, single-use aliquots (e.g., 10-20 μL) in cryovials or microcentrifuge tubes.

- Storage: Store the aliquots at -80°C for long-term use (up to 1 year) or at -20°C for short-term use (up to 1 month).^[6]

3.2. Protocol for Preparing In Vivo Formulation (Suspension)

This protocol describes the preparation of a formulation suitable for intraperitoneal (i.p.) or oral administration in animal models, such as mice.^{[1][10]}

Materials:

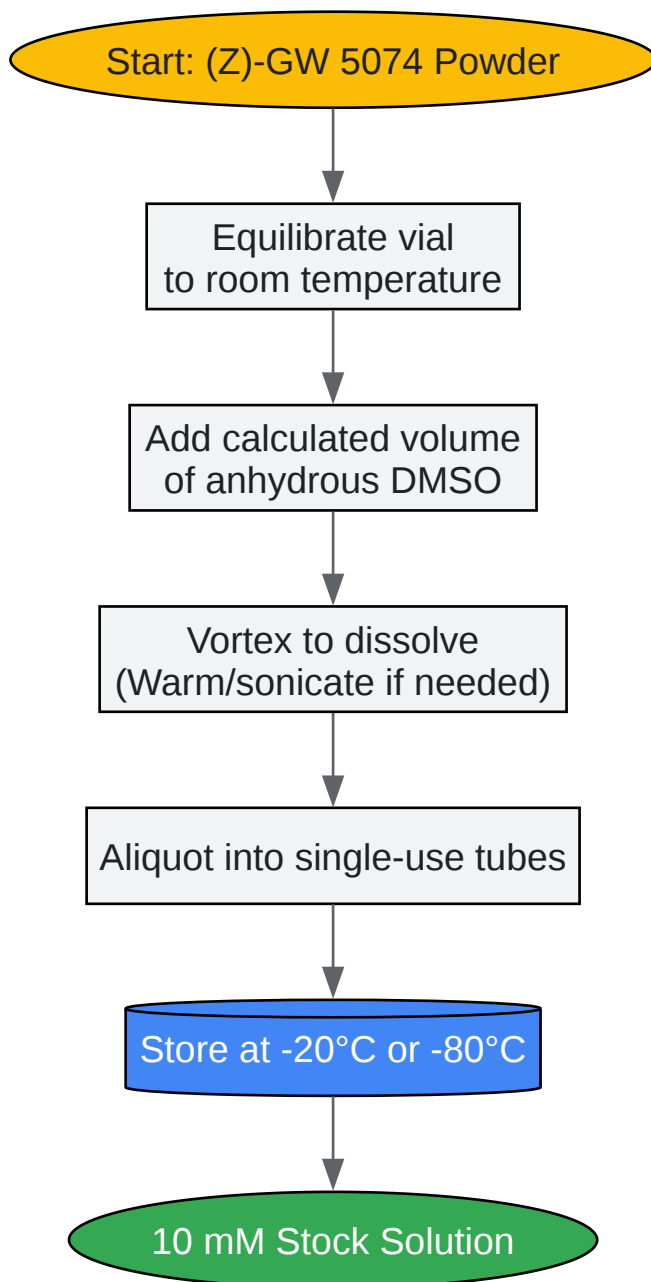
- **(Z)-GW 5074** high-concentration stock solution in DMSO (e.g., 25 mg/mL)
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile conical tubes and syringes

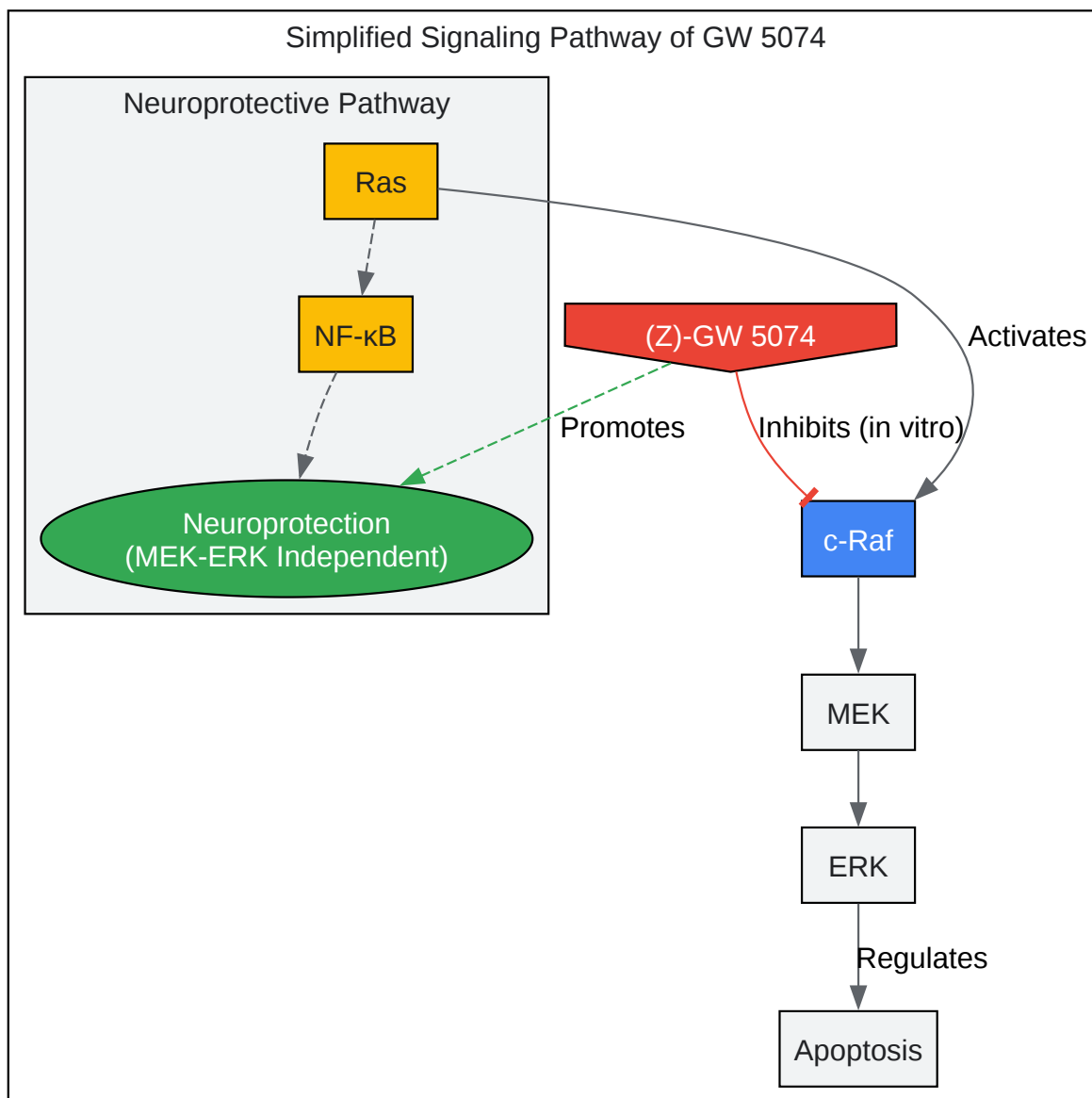
Procedure (for a final concentration of 2.5 mg/mL):

- Preparation of Stock: First, prepare a concentrated stock solution of GW 5074 in DMSO (e.g., 25 mg/mL) following the in vitro protocol.
- Solvent Mixing: In a sterile conical tube, prepare the vehicle by adding the solvents sequentially. For a 1 mL final volume, follow this order: a. Add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL GW 5074 DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the total volume to 1 mL.
- Final Mixing: Vortex the final suspension thoroughly before each use to ensure uniformity.
- Administration: This formulation yields a suspended solution of ≥ 2.5 mg/mL.^{[1][10]} It is recommended to prepare this working solution fresh on the day of use for optimal results.^[1]

Visualizations

Preparation of (Z)-GW 5074 In Vitro Stock Solution





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